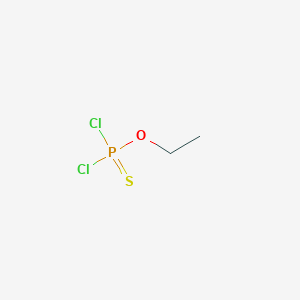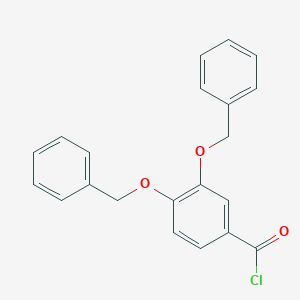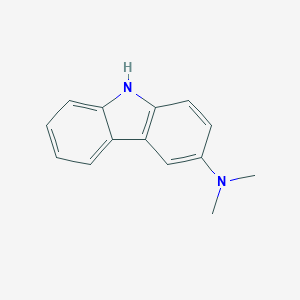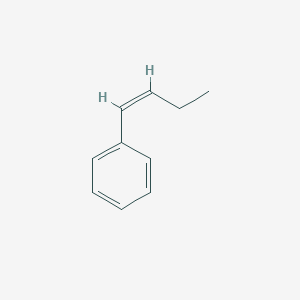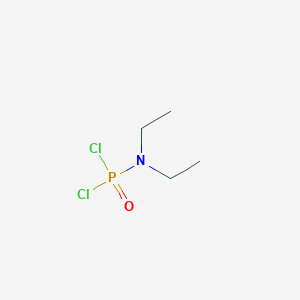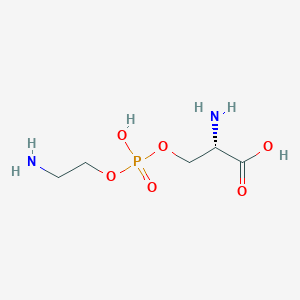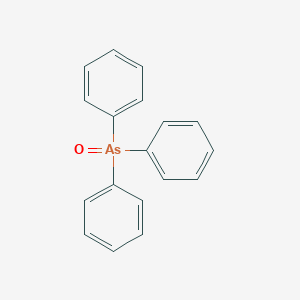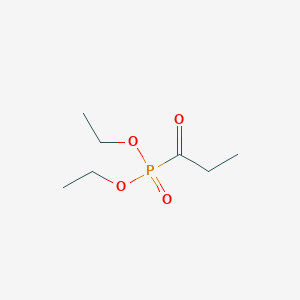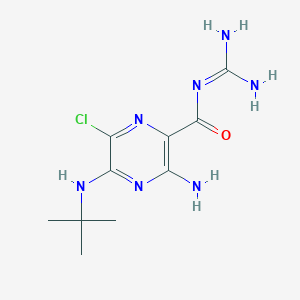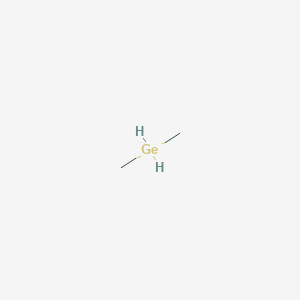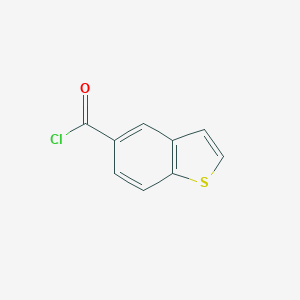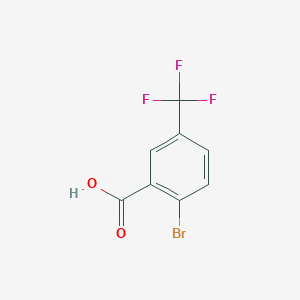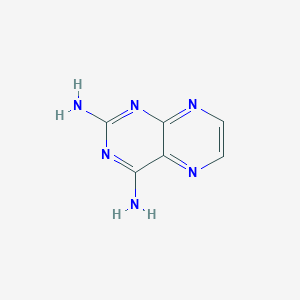
2,4-Diaminopteridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Diaminopteridine and its derivatives involves complex chemical reactions, aiming to explore the compound's potential applications and understand its behavior under different conditions. For instance, the synthesis of tritiated N-[4-(2,4-diaminopteridine-6-methyl)-3,4-dihydro-2H-1,4-benzothiazine-7-carbonyl]-L-homo glutamic acid (MX-68) was described, showcasing the methodological advancements in the chemical synthesis of complex molecules related to 2,4-Diaminopteridine (Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds derived from 2,4-Diaminopteridine, such as unsymmetrical Schiff bases, has been thoroughly investigated through techniques like single-crystal X-ray diffraction. These studies reveal detailed insights into the molecular arrangements and interactions, such as hydrogen bonding and the tautomeric forms of these compounds in solution (Opozda et al., 2006).
Chemical Reactions and Properties
2,4-Diaminopteridine derivatives undergo various chemical reactions, demonstrating a wide range of chemical behaviors and properties. For example, gold-catalyzed cycloadditions of ynamides and nitriles to construct 2,4-diaminopyridine cores highlight the compound's versatility and potential in creating structurally complex molecules with unique properties (Chen et al., 2016).
Physical Properties Analysis
The study of 2,4-Diaminopteridine and its derivatives extends to their physical properties, including stability under various conditions. Stability studies of related compounds, like 3,4-diaminopyridine, under different stress conditions, provide valuable information on how the structure influences stability, offering insights into the design and storage of these compounds (Raust et al., 2007).
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activities
- Scientific Field: Medicinal Chemistry .
- Application Summary: 2,4-Diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities . The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is a key drug target in anti-TB drug development .
- Methods of Application: A series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized. These side chains occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Results: Among the synthesized compounds, compound 16l showed good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Antimalarial Activities
- Scientific Field: Antimicrobial Agents and Chemotherapy .
- Application Summary: 2,4-Diaminopteridine-based compounds have been tested as precursors for de novo synthesis of antifolates, a novel class of antimalarials .
- Methods of Application: The hypothesis that 2,4-diamino-6-hydroxymethyl-pteridine (DAP), 2,4-diaminopteroic acid (DAPA), and 2,4 diamino-N10-methyl-pteroic acid (DAMPA) could be converted into aminopterin (from DAP and DAPA) and methotrexate (from DAMPA), both of which are potent inhibitors of dihydrofolate reductase, a proven drug target for Plasmodium falciparum, was tested .
- Results: DAP, DAPA, and DAMPA inhibited parasite growth in the micromolar range; DAMPA was the most active, with 50% inhibitory concentrations in vitro of 446 ng/ml against the antifolate-sensitive strain and 812 ng/ml against the highly resistant strain under physiological folate conditions .
Anti-TB Drug Development
- Scientific Field: Medicinal Chemistry .
- Application Summary: The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is a key drug target in anti-TB drug development . A series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized .
- Methods of Application: These side chains occupy the glycerol binding site with proper hydrophilicity for cell entry . The compounds were tested for their anti-tubercular activity against Mtb H37Ra .
- Results: Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Antifolate Development
- Scientific Field: Antimicrobial Agents and Chemotherapy .
- Application Summary: 2,4-Diaminoquinazoline and 2,4-Diaminopteridine derivatives were tested for their activities against Plasmodium falciparum . The most potent compound was 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (compound 1), with an IC50 of 9 nM .
- Methods of Application: The activity of compound 1 was potentiated by the dihydropteroate synthase inhibitor dapsone, an indication that these compounds are inhibitors of dihydrofolate reductase .
- Results: Further studies are warranted to assess the therapeutic potential of this combination in vivo .
Anti-TB Drug Development
- Scientific Field: Medicinal Chemistry .
- Application Summary: The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is believed to be an important drug target in anti-TB drug development . A series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized .
- Methods of Application: These side chains occupy the glycerol binding site with proper hydrophilicity for cell entry . The compounds were tested for their anti-tubercular activity against Mtb H37Ra .
- Results: Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Antifolate Development
- Scientific Field: Antimicrobial Agents and Chemotherapy .
- Application Summary: 2,4-Diaminoquinazoline and 2,4-Diaminopteridine derivatives were tested for their activities against Plasmodium falciparum . The most potent compound was 2,4-diamino-5-chloro-6- [N- (2,5-dimethoxybenzyl)amino]quinazoline (compound 1), with an IC (50) of 9 nM .
- Methods of Application: The activity of compound 1 was potentiated by the dihydropteroate synthase inhibitor dapsone, an indication that these compounds are inhibitors of dihydrofolate reductase .
- Results: Further studies are warranted to assess the therapeutic potential of this combination in vivo .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITCTUNIFJOTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324980 | |
| Record name | 2,4-Diaminopteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopteridine | |
CAS RN |
1127-93-1 | |
| Record name | 2,4-Pteridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminopteridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-PTERIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



